Product packaging for 1-Phenylpentane-2,4-diol(Cat. No.:CAS No. 547750-76-5)

1-Phenylpentane-2,4-diol

Cat. No.: B14215345
CAS No.: 547750-76-5
M. Wt: 180.24 g/mol
InChI Key: BJXVJIYNJOGHSM-UHFFFAOYSA-N
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Description

Contextualizing 1-Phenylpentane-2,4-diol within Diol Chemistry

Diols are organic compounds that feature two hydroxyl (-OH) groups. wikipedia.orgyoutube.com They are broadly classified based on the relative positions of these hydroxyl groups on the carbon skeleton. wikipedia.org Common classifications include geminal diols (hydroxyls on the same carbon), vicinal or 1,2-diols (hydroxyls on adjacent carbons), and 1,3-diols, where the hydroxyl groups are separated by a single carbon atom. wikipedia.orgfiveable.me

This compound falls into the category of 1,3-diols. nih.gov Its structure consists of a five-carbon pentane (B18724) chain with a phenyl group attached to the first carbon and hydroxyl groups at the second and fourth positions. nih.gov This arrangement makes it a subject of interest for studying the specific chemical behaviors and stereochemical properties inherent to 1,3-diols. nih.govrsc.org The presence of two stereogenic centers at carbons 2 and 4 means the molecule can exist as different stereoisomers (diastereomers and enantiomers), adding a layer of complexity and utility in stereoselective synthesis. acs.org

Chemical and Physical Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₁₁H₁₆O₂ nih.gov
Molecular Weight 180.24 g/mol nih.gov
CAS Number 547750-76-5 nih.gov
Topological Polar Surface Area 40.5 Ų nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 4 nih.gov

| Complexity | 130 nih.gov |

Significance of 1,3-Diols in Organic Synthesis and Stereochemistry

The 1,3-diol moiety is a crucial structural motif found in numerous natural products and pharmacologically active molecules. rsc.org Consequently, the development of methods for the stereoselective synthesis of 1,3-diols is a significant focus in organic chemistry. rsc.org Chiral 1,3-diols are highly valued as versatile building blocks for the synthesis of complex chemicals used in the pharmaceutical, cosmetic, and agricultural industries. acs.org They can serve as starting materials or key intermediates for biologically active compounds and can also be used to form chiral ligands for asymmetric catalysis. acs.org

A primary challenge and area of intense research in the chemistry of 1,3-diols is the control of their stereochemistry. nih.gov Because 1,3-diols often possess two stereogenic centers, their synthesis can result in a mixture of diastereomers (syn and anti) and enantiomers. acs.org Developing synthetic methods that selectively produce a single desired stereoisomer is a key goal. rsc.org Various strategies have been developed to achieve this, including:

Asymmetric Reduction: The enantioselective reduction of β-hydroxy ketones is a common and effective method for producing chiral 1,3-diols. acs.org

Biocatalysis: Enzymes, such as ketoreductases (KREDs), are increasingly used for the stereoselective reduction of diketones or hydroxy ketones to yield enantiomerically pure 1,3-diols. rsc.orguni-greifswald.de

Aldol (B89426) Reactions: The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted to produce β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols. wikipedia.org

Furthermore, the determination of the absolute and relative stereochemistry of 1,3-diols is a critical aspect of their study. nih.gov Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy of derivatives like Mosher esters or acetonides, are employed to elucidate the three-dimensional arrangement of these molecules. nih.govuniv-lemans.frresearchgate.net

Research Objectives and Scope for this compound

While a widely studied compound in its own right, the research interest in this compound is primarily driven by its identity as a chiral 1,3-diol. The specific objectives and scope of research involving this compound are aligned with the broader goals for this chemical class.

Key research objectives include:

Development of Stereoselective Synthetic Routes: A major goal is the creation of efficient and highly selective methods to synthesize specific stereoisomers of this compound. Research in this area explores both chemical catalysis and biocatalysis, such as the use of engineered enzymes to reduce precursor molecules like 1-phenyl-1,3-butanedione with high diastereoselectivity and enantioselectivity. uni-greifswald.de

Application as a Chiral Building Block: Researchers are investigating the use of enantiomerically pure this compound as a precursor in the total synthesis of more complex molecules. Its defined stereocenters can be used to induce chirality in subsequent reaction steps, making it a valuable tool in asymmetric synthesis. acs.org

Stereochemical and Conformational Analysis: The compound serves as a model system for fundamental studies in stereochemistry. Research focuses on understanding how the phenyl group and the alkyl chain influence the conformational preferences of the 1,3-diol system. This includes detailed NMR studies and computational modeling to predict and confirm the most stable conformations of its various stereoisomers. nih.govresearchgate.net

Synthesis of Derivatives and Analogues: this compound can be used as a scaffold to synthesize libraries of related compounds. By modifying the hydroxyl groups or other parts of the molecule, new derivatives with potentially interesting biological or material properties can be created. For example, 1,3-diols are known precursors to 1,3-dioxanes, which are important heterocyclic compounds and protecting groups in organic synthesis. organic-chemistry.orgnih.gov

The scope of research on this compound is therefore focused on harnessing its structural and stereochemical features for applications in synthetic organic chemistry and the advancement of stereochemical analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B14215345 1-Phenylpentane-2,4-diol CAS No. 547750-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

547750-76-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-phenylpentane-2,4-diol

InChI

InChI=1S/C11H16O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3

InChI Key

BJXVJIYNJOGHSM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC1=CC=CC=C1)O)O

Origin of Product

United States

Synthetic Methodologies for 1 Phenylpentane 2,4 Diol and Its Analogues

Traditional Chemical Synthesis Routes

Grignard Reagent-Based Approaches

Grignard reagents are powerful tools for the formation of carbon-carbon bonds. In the context of 1-phenylpentane-2,4-diol synthesis, Grignard reagents can be employed to introduce the phenyl group or part of the carbon backbone. One approach involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable precursor like 2,4-pentanedione. This reaction typically proceeds via nucleophilic addition of the Grignard reagent to one of the carbonyl groups of the dione.

The reaction of alkylmagnesium halides with carbonyl compounds can lead to both addition and reduction products. The ratio of these products is influenced by the steric hindrance of both the Grignard reagent and the carbonyl compound. For instance, bulky Grignard reagents and sterically hindered ketones tend to favor reduction.

A one-step synthesis of symmetrical aromatic 1,3-diols has been achieved through the reaction of aryl Grignard reagents with isopropenyl acetate (B1210297), which predominantly yields the anti diastereomer. While not directly synthesizing this compound, this method highlights the utility of Grignard reagents in creating 1,3-diol structures.

Furthermore, Grignard reagents can be prepared in toluene (B28343) in the presence of organic bases like ethers and amines, offering an alternative to traditional ether solvents. These "partially solvated" Grignard reagents have shown high reactivity and can provide good yields of addition products with carbonyl compounds.

Reactant 1Reactant 2Product(s)Key Features
Phenylmagnesium bromide2,4-PentanedioneThis compound and other byproductsNucleophilic addition to a carbonyl group.
Aryl Grignard reagentsIsopropenyl acetateSymmetrical aromatic 1,3-diolsOne-step reaction, favors anti products.
Alkylmagnesium halidesAldehydes/KetonesAddition and reduction productsProduct ratio depends on steric factors.

Reduction of Ketones and Diones

The reduction of the corresponding diketone, 1-phenyl-1,4-pentanedione (B1580630) or 1-phenyl-2,4-pentanedione, is a common and direct route to this compound. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the stereoselectivity of the reaction.

Common reducing agents like lithium aluminum hydride can be used for the reduction of ketone precursors to yield the diol. Metal-catalyzed reductions, for instance using zinc or titanium iodide, have also been reported for the reduction of diketones to α-hydroxy ketones. While these methods are effective, they often result in a mixture of stereoisomers if a chiral catalyst is not employed.

The starting diketone, 1-phenyl-2,4-pentanedione, can be synthesized through methods like the Claisen condensation of acetophenone (B1666503) with ethyl acetate. Alternatively, it can be prepared by reacting benzoyl chloride with the enolate of acetylacetone.

Starting MaterialReducing Agent/CatalystProductKey Features
1-Phenyl-1,4-pentanedioneLithium aluminum hydride1-Phenylpentane-1,4-diolStandard ketone reduction.
DiketonesZinc or Titanium iodideα-Hydroxy ketonesMetal-catalyzed reduction.
1-Phenyl-2,4-pentanedioneVarious reducing agentsThis compoundDirect route to the diol.

Aldol (B89426) Addition Reactions and Derivatives

Aldol addition reactions represent a powerful strategy for constructing the carbon skeleton of this compound and its analogues by forming a new carbon-carbon bond. This approach typically involves the reaction of an enolate, derived from a ketone or aldehyde, with another carbonyl compound.

For instance, the cross-aldol reaction of acetone (B3395972) with phenylglyoxal (B86788) hydrate, catalyzed by quinidine (B1679956) thiourea, can produce 2-hydroxy-1-phenylpentane-1,4-dione, an intermediate that can be further reduced to the target diol. Organocatalysts, such as proline and its derivatives, have been successfully used to promote asymmetric aldol reactions, offering a pathway to enantiomerically enriched products.

The direct aldol reaction, where unmodified carbonyl compounds are used, presents a challenge in selectively activating the desired donor molecule. However, methods using tertiary amines as catalysts for the reaction of hydroxyacetone (B41140) with aldehydes have shown good regioselectivity and syn diastereoselectivity.

Furthermore, the development of an aldol-Tishchenko reaction has enabled the synthesis of anti-1,3-diols with excellent diastereocontrol. This reaction can be coupled with kinetic resolution to produce enantiopure fluorinated 1,3-diols.

Reactant 1Reactant 2Catalyst/ReagentProductKey Features
AcetonePhenylglyoxal hydrateQuinidine thiourea2-Hydroxy-1-phenylpentane-1,4-dioneAsymmetric cross-aldol reaction.
HydroxyacetoneAldehydesTertiary aminesAldol adductsHigh regioselectivity and syn diastereoselectivity.
Fluorinated ketonesAldehydes-anti-1,3-diolsAldol-Tishchenko reaction with excellent diastereocontrol.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds like this compound. Enzymes, particularly reductases and lipases, are employed to achieve high enantiomeric and diastereomeric purity.

Enzyme-Catalyzed Reductions (e.g., KREDs, ADHs)

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of prochiral ketones and diketones. These enzymes, often used as whole-cell biocatalysts or in purified form, can exhibit excellent selectivity, yielding optically active alcohols.

For example, alcohol dehydrogenase from Ralstonia sp. (RasADH) overexpressed in E. coli has been shown to be highly active and stereoselective in the bioreduction of 1,4-diaryl-1,4-diones to the corresponding (1S,4S)-diols with complete diastereo- and enantioselectivity. Similarly, carbonyl reductase from Candida parapsilosis (CPCR2) has been used for the highly selective asymmetric reduction of linear aliphatic diketones to the corresponding (S)-configured α-hydroxy ketones.

Ene-reductases (EREDs) have also been explored for the asymmetric monoreduction of α,β-dicarbonyl compounds, with Old Yellow Enzyme 3 (OYE3) showing high conversion and enantioselectivity for the reduction of 1-phenyl-1,2-propanedione.

EnzymeSubstrateProductKey Features
Alcohol dehydrogenase from Ralstonia sp. (RasADH)1,4-Diaryl-1,4-diones(1S,4S)-1,4-Diaryl-1,4-diolsHigh diastereo- and enantioselectivity.
Carbonyl reductase from Candida parapsilosis (CPCR2)Linear aliphatic diketones(S)-α-Hydroxy ketonesHigh enantiomeric purity.
Old Yellow Enzyme 3 (OYE3)1-Phenyl-1,2-propanedione(R)-PhenylacetylcarbinolHigh conversion and enantioselectivity (>99.9% ee).

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of this compound, this is often achieved through enzyme-catalyzed reactions that proceed at different rates for the two enantiomers.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for the kinetic resolution of alcohols and their corresponding esters through acylation and transesterification processes. The resolution of 1-phenylpentane-1,4-diol or its acetate has been successfully achieved using this method. The enantioselectivity of CALB can be influenced by factors such as the presence of water in the reaction medium.

Dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. This has been applied to the synthesis of 1,2-diarylethanols using a lipase-ruthenium couple.

EnzymeSubstrateReaction TypeKey Features
Candida antarctica lipase B (CALB)Racemic 1-phenylpentane-1,4-diol or its acetateAcylation/TransesterificationSuccessful

Asymmetric Biocatalysis for Enantiopure this compound

The synthesis of enantiomerically pure diols is of significant interest in organic chemistry due to their role as versatile chiral building blocks for pharmaceuticals and other high-value chemicals. Asymmetric biocatalysis, utilizing isolated enzymes or whole-cell systems, presents a powerful and environmentally benign strategy for accessing these compounds with high stereoselectivity under mild reaction conditions. For the synthesis of this compound, the primary biocatalytic approach involves the stereoselective reduction of the prochiral precursor, 1-phenylpentane-2,4-dione, using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs).

Research Findings

While comprehensive studies focusing exclusively on the enantiopure synthesis of this compound are not extensively documented, the formation of this diol has been confirmed in biocatalytic reactions. In a study involving the kinetic resolution of a racemic 1,3-hydroxy ketone, the formation of this compound was observed as a byproduct. uni-greifswald.de A screening of 22 commercial ketoreductases identified five enzymes capable of catalyzing the reduction to the diol, confirming the viability of using KREDs to act on this substrate scaffold. uni-greifswald.de

The most direct biocatalytic pathway to this compound is the asymmetric reduction of both carbonyl groups of 1-phenylpentane-2,4-dione. Detailed research into the biocatalytic reduction of analogous aryl diketones provides a strong precedent and a methodological framework for this transformation. Studies on the reduction of 1,4-diaryl-1,4-diones using a panel of alcohol dehydrogenases demonstrate the effectiveness of this enzyme class. mdpi.com

For instance, the bioreduction of 1,4-diphenylbutane-1,4-dione, a structural analogue, has been thoroughly investigated. mdpi.com Screening various commercially available and in-house developed ADHs revealed that an alcohol dehydrogenase from Ralstonia sp. (RasADH) expressed in E. coli was particularly effective. mdpi.com This enzyme catalyzed the reduction with high conversion and excellent stereoselectivity. mdpi.com

Further research has demonstrated that by selecting the appropriate biocatalyst, it is possible to control the stereochemical outcome of the reaction. While one enzyme may produce the (S,S)-diol, another can be used to synthesize the (R,R)-enantiomer, providing access to different stereoisomers. mdpi.com In the screening for the reduction of 1,4-diphenylbutane-1,4-dione, the enzyme ADH-P2-D03 was found to produce the (1R,4R)-diol, opposite to the stereopreference of RasADH and other screened enzymes. mdpi.com

The efficiency of these bioreductions often relies on a cofactor regeneration system, as ADHs typically depend on nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH). A common approach is a substrate-coupled system, where a sacrificial alcohol like isopropanol (B130326) is used, or an enzyme-coupled system, such as using glucose and glucose dehydrogenase (GDH) to regenerate the NADPH cofactor. mdpi.com

The data below, derived from the study on the analogous 1,4-diphenylbutane-1,4-dione, illustrates the typical results obtained from enzyme screening and reaction optimization in the pursuit of enantiopure diols. mdpi.com

Data Tables

Table 1: Screening of Commercial Alcohol Dehydrogenases for the Bioreduction of an Analogous Diketone (1,4-diphenylbutane-1,4-dione) mdpi.com
EntryBiocatalyst (KRED)Conversion (%)Diastereomeric Excess (de, %)Configuration
1ADH-P1-A048999(1S,4S)
2ADH-P1-B026999(1S,4S)
3ADH-P2-C028099(1S,4S)
4ADH-P2-D038274(1R,4R)
5ADH-P2-G038099(1S,4S)

Reaction conditions: 25 mM diketone, 2 mg KRED, phosphate (B84403) buffer (125 mM, pH 7.0), 2.5% v/v DMSO, 10% v/v isopropanol, 30 °C, 24 h.

Table 2: Optimization of the Bioreduction of an Analogous Diketone using E. coli/RasADH mdpi.com
EntryCo-solvent (% v/v)Time (h)Conversion (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1None244596>99
2None485698>99
3THF (5%)2488>99>99
4THF (10%)2485>99>99
5Dioxane (5%)2470>99>99
6Acetonitrile (5%)2462>99>99

Reaction conditions: 25 mM diketone, 15 mg lyophilized cells, Tris·HCl buffer (50 mM, pH 7.5), glucose/GDH for cofactor regeneration, 30 °C.

Stereochemical Investigations of 1 Phenylpentane 2,4 Diol

Diastereoisomeric Forms (syn and anti)

1-Phenylpentane-2,4-diol exists as two diastereomeric forms: syn and anti. These isomers arise from the relative orientation of the substituents at the two stereocenters, C2 and C4. The syn isomer has the substituents on the same side of the carbon backbone, while the anti isomer has them on opposite sides.

The formation of these diastereomers is often dependent on the synthetic route employed. For instance, the reduction of 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) with sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) yields an almost equimolar mixture of syn and anti diols. mdpi.com Specifically, the diastereomeric ratio (dr) was found to be 57:43 in favor of the anti isomer. mdpi.com In other synthetic approaches, different ratios are observed. For example, a one-step reaction of an aryl Grignard reagent with isopropenyl acetate (B1210297) produced 2,4-diphenylpentane-2,4-diol with a significant preference for the anti isomer, with a reported anti:syn ratio of up to 6.0:1.0, as confirmed by gas chromatography (GC) and X-ray crystallography. researchgate.net

The distinction between the syn and anti forms can be accomplished using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons on the carbon backbone differ between the two diastereomers. mpg.de For instance, in a related system, an nOe (Nuclear Overhauser Effect) was observed between the methine protons on a six-membered ring acetal (B89532) derivative, confirming the syn stereochemistry of the diol precursor. nih.gov The separation of these diastereomers can be challenging, with some reports indicating that they are inseparable by silica (B1680970) gel column chromatography. mdpi.com

Enantiomeric Purity and Absolute Configuration Determination

Each diastereomer of this compound can exist as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) and the absolute configuration of these stereoisomers is crucial for applications in asymmetric synthesis.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for determining the enantiomeric excess of the syn and anti diols. For example, the ee of a related diol was determined by HPLC using a Chiralpack AD-H column, with different retention times observed for the major and minor enantiomers of both the syn and anti isomers. core.ac.uk In one case, the syn isomer was found to have a 98% ee, while the anti isomer had an 88% ee. core.ac.uk

The absolute configuration of the stereocenters is often assigned by analogy to similar compounds or through derivatization and comparison with known standards. For instance, the major syn-isomer of a related diol was assigned as (2R,3R) by comparison of its HPLC retention time with literature data. core.ac.uk In another instance, the absolute stereochemistry of the major isomer was assigned as (2R,3R) by analogy. core.ac.uk The Mosher ester method is another powerful technique used to determine the absolute configuration of chiral alcohols. acs.org

Enantiomeric Purity of Related Diols
Isomer unfold_moreEnantiomeric Excess (ee) unfold_moreAssigned Configuration unfold_moreReference unfold_more
syn98%(2R,3R) core.ac.uk
anti88%Not specified core.ac.uk
syn97%(2R,3R) core.ac.uk
anti76%Not specified core.ac.uk
syn96%(1R,2R) core.ac.uk
anti78%Not specified core.ac.uk

Stereocontrol in Synthetic Pathways

Achieving stereocontrol in the synthesis of this compound is a significant challenge. Various strategies have been developed to selectively produce either the syn or the anti diastereomer, and to control the enantioselectivity of the reaction.

One approach involves the reduction of a diketone precursor. For example, the reduction of 4,4-dimethyl-1-phenylpentane-1,3-dione with NaBH4 provided a nearly 1:1 mixture of syn and anti diols, indicating poor diastereoselectivity under these conditions. mdpi.com In contrast, the use of samarium(II) iodide (SmI2) for the reduction of an alkoxy ketone has been shown to be highly stereoselective, favoring the formation of the anti-1,3-diastereoisomer. nih.gov

Biocatalysis offers a powerful tool for stereoselective synthesis. Alcohol dehydrogenases (ADHs) have been employed for the reduction of diketones to produce optically active diols with high diastereo- and enantiomeric excess. mdpi.com Lipases can also be used for the kinetic resolution of racemic diols or their acetates. uniovi.es For instance, five different ketoreductases (KREDs) were identified that could catalyze the reduction of a related 1,3-hydroxy ketone with the same enantiopreference. uni-greifswald.de

Asymmetric allylboration reactions represent another effective method for controlling the stereochemistry of 1,5-diols. The use of chiral allylborane reagents allows for the highly diastereo- and enantioselective synthesis of both syn- and anti-diols. acs.org

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional conformation of this compound is influenced by a variety of factors, including steric hindrance and intramolecular hydrogen bonding. These interactions play a crucial role in determining the most stable conformation of the molecule.

In the solid state, X-ray diffraction studies have revealed that related symmetrical aromatic 1,3-diols can form extensive networks of intra- and intermolecular hydrogen bonds. researchgate.net These interactions can lead to the formation of one-dimensional (1D) ribbons, which in turn assemble into three-dimensional supramolecular structures. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Phenylpentane-2,4-diol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.18-7.34 ppm. The protons attached to the carbon atoms bearing the hydroxyl groups (CH-OH) and the methylene (B1212753) protons (CH₂) exhibit distinct chemical shifts and coupling patterns that are crucial for assigning the relative stereochemistry of the diastereomers. For instance, in one study, the methylene protons of the syn isomer appeared as an AB-type quartet, while those of the anti isomer were observed as a singlet researchgate.net.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Phenyl-H 7.18-7.34 m - wiley-vch.de
CH-OH 3.80-3.88 m - wiley-vch.de
CH₂ 2.70, 2.80 dd 13.5, 8.4, 4.5 wiley-vch.de
CH-OH 3.59-3.71 m - wiley-vch.de
CH₃ - - -

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific diastereomer being analyzed.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the phenyl group resonate in the aromatic region (δ 125-145 ppm). The carbons attached to the hydroxyl groups (C-OH) and the methylene carbon (CH₂) appear at characteristic chemical shifts. For example, in a reported spectrum, the phenyl carbons were observed at δ 126.53, 128.60, 129.39, and 138.41 ppm, while the carbons of the pentane (B18724) chain appeared at δ 29.25, 44.19, 62.94, and 72.66 ppm wiley-vch.de.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Reference
C-phenyl (quaternary) 138.41 wiley-vch.de
CH-phenyl 129.39, 128.60, 126.53 wiley-vch.de
C-OH 72.66 wiley-vch.de
C-OH 62.94 wiley-vch.de
CH₂ 44.19 wiley-vch.de
CH₃ 29.25 wiley-vch.de

Note: Chemical shifts are relative to a standard reference and can be influenced by the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. sdsu.edu This is particularly useful for unambiguously assigning the signals in both the ¹H and ¹³C spectra. youtube.com

These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous structural assignment for this compound. ualberta.casyr.edu

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by a broad absorption band in the region of 3300-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. Other significant absorptions include those for C-H stretching of the aromatic and aliphatic parts of the molecule, and C=C stretching of the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorptions of the phenyl group. Typically, aromatic compounds exhibit characteristic absorption bands in the UV region. The solvent can influence the position and intensity of these absorption bands researchgate.net.

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement that can confirm its molecular formula, C₁₁H₁₆O₂. mdpi.commpg.de This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Compound Names Mentioned in the Article

Compound Name

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

As of the latest available research, specific X-ray crystallography data for the solid-state structure of this compound is not documented in publicly accessible scientific literature. While crystallographic studies have been conducted on analogous and related compounds, providing insights into the structural motifs and intermolecular interactions that might be anticipated for this compound, direct experimental data for the title compound remains elusive.

For illustrative purposes, studies on structurally similar diols, such as 2,4-diphenylpentane-2,4-diol, have revealed detailed information about their crystal packing and hydrogen-bonding networks. researchgate.net For instance, the syn and anti diastereomers of 2,4-diphenylpentane-2,4-diol exhibit distinct crystallographic parameters and intermolecular interactions, which are detailed in the tables below. researchgate.net These examples highlight the types of data obtained from X-ray crystallography and the nature of the structural analysis.

Table 1: Crystallographic Data for anti-2,4-diphenylpentane-2,4-diol

Parameter Value
Empirical Formula C₁₇H₂₀O₂
Formula Weight 256.34
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.3172(6)
b (Å) 9.1454(5)
c (Å) 13.8551(5)
β (°) 98.930(4)
Volume (ų) 1666.97(13)
Z 4

Data derived from studies on a related compound. researchgate.net

Table 2: Crystallographic Data for syn-2,4-diphenylpentane-2,4-diol

Parameter Value
Empirical Formula C₁₇H₂₀O₂
Formula Weight 256.34
Crystal System Triclinic
Space Group P-1
a (Å) 6.208(1)
b (Å) 8.802(2)
c (Å) 13.913(3)
α (°) 87.21(3)
β (°) 84.18(3)
γ (°) 73.08(3)
Volume (ų) 721.4(3)
Z 2

Data derived from studies on a related compound. researchgate.net

In these related structures, intermolecular hydrogen bonding plays a crucial role in the formation of supramolecular assemblies, such as one-dimensional ribbons. researchgate.net It is plausible that this compound would also exhibit significant hydrogen bonding involving its two hydroxyl groups, leading to the formation of chains or more complex networks in the solid state. The presence of the phenyl group could also introduce π-π stacking interactions, further influencing the crystal packing. researchgate.net

However, without direct experimental determination through X-ray diffraction of a single crystal of this compound, any discussion of its solid-state structure, including specific bond lengths, bond angles, and the precise nature of its intermolecular interactions, remains speculative. Further research is required to elucidate the definitive crystal structure of this compound.

Computational Chemistry and Theoretical Studies on 1 Phenylpentane 2,4 Diol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

These calculations provide precise data on key geometric parameters that define the molecule's three-dimensional shape. The process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of atoms.

Key Geometric Parameters:

Bond Lengths: The equilibrium distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Dihedral Angles: The angles between two intersecting planes, which describe the rotation around a single bond and define the molecule's conformation.

For the syn and anti diastereomers of 1-phenylpentane-2,4-diol, DFT calculations would reveal differences in their preferred conformations, particularly concerning the orientation of the phenyl group and the two hydroxyl groups. Intramolecular hydrogen bonding between the hydroxyl groups at positions 2 and 4 is a critical feature that significantly influences the geometry, and its presence and strength can be predicted computationally. researchgate.net

Beyond geometry, DFT provides insights into the electronic properties by calculating the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the calculated electrostatic potential onto the electron density surface can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other reagents.

Table 1: Representative Geometric Parameters from DFT Optimization of this compound Isomers This table presents hypothetical, illustrative data for the types of parameters that would be obtained from DFT calculations.

Parameter Bond/Atoms syn-Isomer (Calculated) anti-Isomer (Calculated)
Bond Length C2-O 1.43 Å 1.43 Å
C4-O 1.43 Å 1.43 Å
C1-C(Phenyl) 1.51 Å 1.51 Å
Bond Angle O-C2-C3 109.5° 110.0°
O-C4-C3 109.5° 109.8°
Dihedral Angle H-O-C2-C3 ~60° (Gauche) ~180° (Anti)
H-O-C4-C3 ~60° (Gauche) ~180° (Anti)
H-Bond Distance O(H)···O ~2.5 Å > 3.5 Å

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations identify stable, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. uni-greifswald.de For this compound, MD simulations are used to explore its conformational space in a simulated environment, such as in a solvent like water or chloroform. windows.net

The simulation tracks the motions of every atom in the molecule over a period of time (from picoseconds to microseconds) by solving Newton's equations of motion. This process generates a trajectory that reveals:

Stable Conformers: The various low-energy shapes the molecule adopts.

Conformational Transitions: The pathways and frequencies of conversion between different conformers.

Hydrogen Bond Dynamics: The formation, breaking, and persistence of intramolecular hydrogen bonds between the two hydroxyl groups.

Solvent Effects: How interactions with solvent molecules influence the preferred conformation.

By analyzing the trajectory, researchers can identify the most populated conformational states and calculate the free energy differences between them. This is crucial for understanding which shapes the molecule is most likely to adopt in solution, which in turn governs its physical properties and biological activity. For this compound, MD simulations would clarify the flexibility of the pentane (B18724) backbone and the rotational freedom of the phenyl group.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. thieme-connect.deacs.org These calculations can be used to map the entire potential energy surface of a reaction, such as the synthesis of this compound via the reduction of a corresponding diketone or hydroxyketone.

The primary goal is to identify and characterize the structures of:

Reactants and Products: The starting materials and final compounds.

Intermediates: Short-lived species that are formed and consumed during the reaction.

Transition States (TS): The highest-energy structures along the reaction coordinate, which represent the energy barrier that must be overcome for the reaction to proceed.

By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. For a reaction that can lead to multiple products, such as the formation of syn and anti diastereomers, comparing the activation energies for the different pathways can explain the observed product distribution and stereoselectivity. researchgate.net

In Silico Modeling for Stereochemical Prediction

In silico modeling leverages computational methods to predict the stereochemical outcome of a reaction before it is run in the lab. ull.es For the synthesis of this compound, which has two stereocenters (at C2 and C4), four possible stereoisomers can be formed. Predicting the diastereoselectivity (syn vs. anti) is a common goal of such studies.

The prediction is typically based on the analysis of transition state energies, following principles like Felkin-Anh or chelation-control models, but quantified with high-level calculations. The computational chemist would model the approach of the reactant (e.g., a hydride reagent) to the prochiral carbonyl group of a precursor molecule. Different approach trajectories lead to different stereoisomeric transition states.

The key principle is that the reaction pathway with the lowest-energy transition state will be the fastest and therefore lead to the major product. By comparing the calculated energies of the transition states leading to the syn and anti products, a theoretical diastereomeric ratio can be predicted. This prediction can guide the choice of reagents and reaction conditions to favor the desired stereoisomer.

Spectroscopic Property Prediction and Correlation

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure and conformation. researchgate.net For this compound, this correlation is a powerful tool for structural elucidation.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculated magnetic shielding tensors for each nucleus in the optimized geometry are converted into chemical shifts. Comparing the predicted spectrum with the experimental one can help assign peaks to specific atoms and confirm the relative stereochemistry (syn vs. anti), as the spatial arrangement of atoms significantly affects the local magnetic environment. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. researchgate.net These frequencies correspond to the peaks in an IR spectrum. The calculated spectrum can help in assigning experimental bands to specific vibrational modes, such as the O-H stretch of the hydroxyl groups or the C=C stretches of the phenyl ring. The position of the O-H stretching band, for instance, can provide strong evidence for the presence or absence of intramolecular hydrogen bonding, thus helping to distinguish between conformers. researchgate.net

Table 2: Illustrative Correlation of Experimental and Calculated ¹³C NMR Shifts for a Hypothetical Isomer of this compound This table demonstrates how calculated data would be used to support experimental peak assignments.

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Δδ (Exp - Calc) Assignment Confidence
C1 40.2 40.5 -0.3 High
C2 68.5 68.1 +0.4 High
C3 45.8 46.0 -0.2 High
C4 66.7 66.9 -0.2 High
C5 23.9 24.3 -0.4 High
C(Phenyl, ipso) 142.1 141.8 +0.3 High

Derivatization and Chemical Transformations of 1 Phenylpentane 2,4 Diol

Functional Group Modifications and Protecting Group Chemistry

The two secondary hydroxyl groups in 1-phenylpentane-2,4-diol are the primary sites for functional group modifications. These modifications include common reactions such as esterification and etherification. More strategically important is the use of protecting groups to temporarily block the reactivity of one or both hydroxyls, enabling selective reactions at other parts of the molecule or at one specific hydroxyl group.

Given that this compound is a 1,3-diol, it can form cyclic protecting groups, which offer greater stability compared to acyclic protecting groups. The formation of a six-membered ring is entropically and enthalpically favorable. Common protecting groups for 1,3-diols involve the formation of acetals or ketals by reacting the diol with an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.org This strategy is referred to as an orthogonal protecting group strategy, which allows for selective deprotection. organic-chemistry.org

Key protecting group strategies for this compound include:

Benzylidene Acetal (B89532) Formation: Reaction with benzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields a 1,3-dioxane derivative. This rigid structure locks the conformation of the six-membered ring and can be used to influence the stereochemical outcome of subsequent reactions.

Isopropylidene Ketal (Acetonide) Formation: Condensation with acetone (B3395972) or 2,2-dimethoxypropane provides the corresponding isopropylidene ketal. organic-chemistry.org Acetonides are stable under basic and nucleophilic conditions but are readily cleaved by aqueous acid. wikipedia.orgorganic-chemistry.org

Silyl Ethers: Reaction with silyl halides (e.g., TBDMSCl, TIPSCl) in the presence of a base like imidazole can protect one or both hydroxyl groups. The steric bulk of the silyl group can often be used to achieve regioselective protection of the less hindered hydroxyl group.

The choice of protecting group is crucial and depends on the planned synthetic route, particularly the conditions required for subsequent steps and the final deprotection. wikipedia.org

Protecting GroupReagentsTypical ConditionsCleavage Conditions
Benzylidene AcetalBenzaldehyde, Acid Catalyst (e.g., PTSA)Toluene (B28343), Dean-StarkAcidic Hydrolysis, Hydrogenolysis
Isopropylidene Ketal (Acetonide)Acetone or 2,2-Dimethoxypropane, Acid CatalystAnhydrous conditionsAqueous Acid
Silyl Ether (e.g., TBDMS)TBDMS-Cl, ImidazoleDMF, Room TemperatureFluoride source (e.g., TBAF), Acid
Table 1: Common Protecting Groups for 1,3-Diols like this compound.

Formation of Cyclic Derivatives (e.g., Oxetanes, Furans, Pyrans)

The 1,3-diol motif of this compound serves as a valuable precursor for the synthesis of various oxygen-containing heterocycles.

Oxetanes: The synthesis of oxetanes, four-membered cyclic ethers, from 1,3-diols is a well-established transformation. nih.govresearchgate.net The most common method is a two-step process involving the selective activation of one hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by an intramolecular Williamson etherification. nih.gov In this process, a base is used to deprotonate the remaining hydroxyl group, which then acts as a nucleophile to displace the leaving group and form the oxetane ring. nih.govresearchgate.net An alternative one-pot procedure involves the use of reagents like tris(dimethylamino)phosphine in carbon tetrachloride to facilitate the cyclization. nih.gov

Furans: Furans are typically synthesized via the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org While this compound is not a direct precursor, it can be converted into a suitable intermediate. For instance, oxidation of the diol would yield 1-phenylpentane-2,4-dione. While this is a 1,3-dione, subsequent chemical manipulation could potentially lead to a 1,4-dicarbonyl structure required for furan synthesis. More direct, though less common, pathways might involve Lewis acid-catalyzed cyclodehydration under specific conditions. Recent methods have shown that furan derivatives can be synthesized from intermediates like hydroxyoxetanyl ketones, which could potentially be derived from 1,3-diols. rsc.org

Pyrans: The synthesis of 4H-pyrans, a class of six-membered oxygen-containing heterocycles, often proceeds through multi-component reactions. nih.govnih.gov For example, a common route involves the reaction of an active methylene (B1212753) compound, an aldehyde, and a 1,3-dicarbonyl compound. While this compound itself is not a typical substrate for these reactions, its oxidized derivative, 1-phenylpentane-2,4-dione, could serve as the 1,3-dicarbonyl component in such a synthesis to produce highly substituted pyran derivatives.

Cyclic DerivativeGeneral Synthetic StrategyKey Intermediate from this compound
OxetaneIntramolecular Williamson EtherificationMono-activated diol (e.g., tosylate)
FuranPaal-Knorr Synthesis1,4-Dicarbonyl derivative (requires skeletal rearrangement)
PyranMulti-component Reaction1-Phenylpentane-2,4-dione (via oxidation)
Table 2: Strategies for the Synthesis of Cyclic Derivatives.

Oxidation and Reduction Reactions

The secondary alcohol functionalities of this compound can undergo both oxidation and reduction reactions, allowing for interconversion between different oxidation states.

Oxidation: The oxidation of the two secondary hydroxyl groups in this compound leads to the corresponding β-diketone, 1-phenylpentane-2,4-dione. evitachem.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and scale of the reaction. Common reagents include chromium-based oxidants (e.g., PCC, PDC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), and Dess-Martin periodinane. These methods are generally effective for converting secondary alcohols to ketones under relatively mild conditions.

Reduction: While the diol itself is already in a reduced state, the concept of reduction is highly relevant in its synthesis. The stereoselective reduction of the corresponding diketone, 1-phenylpentane-2,4-dione, is a primary method for preparing this compound. evitachem.com Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the dione to the diol. However, these reagents typically yield a mixture of diastereomers (syn and anti). Achieving stereoselectivity in this reduction requires the use of more sophisticated, sterically demanding reducing agents or catalytic asymmetric reduction methods.

Regioselective and Stereoselective Transformations

The structural features of this compound—specifically, the presence of two distinct secondary hydroxyl groups and three stereocenters—make it an interesting substrate for studying and applying regioselective and stereoselective reactions.

Regioselectivity: The hydroxyl groups at the C2 and C4 positions are electronically and sterically non-equivalent. The C4 hydroxyl is adjacent to a methyl group, while the C2 hydroxyl is closer to the phenyl ring. This difference can be exploited to achieve regioselective transformations. For example, in protecting group chemistry, a bulky silylating agent may preferentially react with the less sterically hindered C4 hydroxyl. Similarly, enzymatic reactions can often distinguish between the two hydroxyl groups, leading to highly regioselective acylation or deacylation.

Stereoselectivity: The synthesis of this compound from its corresponding dione is a key stereoselective transformation. The reduction of 1-phenylpentane-2,4-dione can produce different diastereomers of the diol. Controlling the stereochemical outcome of this reduction is a significant challenge. Substrate-controlled reductions, where the existing stereochemistry of a partially reduced intermediate directs the approach of the hydride reagent, can be employed. Alternatively, reagent-controlled methods using chiral reducing agents or catalysts can provide access to specific stereoisomers with high enantiomeric and diastereomeric purity. Such stereocontrolled syntheses are crucial for preparing enantiomerically pure diols for applications in asymmetric synthesis. nih.govresearchgate.net

Applications as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

Chiral diols are a highly valuable class of compounds in asymmetric synthesis, where they can be employed as chiral auxiliaries or as precursors to chiral ligands. nih.gov this compound, possessing multiple stereocenters and coordinating hydroxyl groups, has significant potential in these applications.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to proceed with a specific stereochemical outcome. wikipedia.orgresearchgate.net After the reaction, the auxiliary is removed, having imparted its chirality to the product molecule. nih.gov this compound could be attached to a prochiral substrate, for example, via an acetal linkage. The chiral environment created by the diol could then direct the stereoselective addition of a nucleophile to a nearby reactive center. researchgate.net The effectiveness of such an auxiliary depends on its ability to enforce a specific conformation on the substrate, leading to a high degree of facial selectivity.

Chiral Ligands: The two hydroxyl groups of this compound are well-positioned to act as a bidentate ligand, chelating to a metal center. nih.govrsc.org By using an enantiomerically pure form of the diol, a chiral metal complex can be formed. This complex can then serve as a catalyst for a wide range of asymmetric reactions, such as hydrogenations, epoxidations, or carbon-carbon bond-forming reactions. researchgate.netmdpi.com The stereochemical environment created by the chiral ligand around the metal center is responsible for inducing enantioselectivity in the catalyzed reaction. The phenyl and methyl groups on the diol backbone would play a crucial role in shaping the chiral pocket of the catalyst, influencing substrate approach and, ultimately, the stereochemical outcome. nih.gov

Applications of 1 Phenylpentane 2,4 Diol in Chemical Synthesis

Building Block for Complex Organic Molecules

There is a lack of specific literature detailing the use of 1-Phenylpentane-2,4-diol as a direct building block in the synthesis of complex organic molecules. While polyhydroxylated compounds are recognized as important structural motifs in many natural products and pharmaceuticals, the synthetic utility of this compound for this purpose has not been extensively explored in available research. For instance, studies on related polyhydroxylated phenylpentane derivatives, such as (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, have been conducted to achieve total synthesis, highlighting the interest in this class of compounds but not providing specific data on the application of this compound juniperpublishers.com.

Precursor in the Synthesis of Heterocyclic Compounds

The role of this compound as a precursor in the synthesis of heterocyclic compounds is not well-documented. Generally, diols can be versatile starting materials for a variety of heterocycles. However, specific methodologies or reaction schemes employing this compound to construct rings containing heteroatoms are not described in the accessible scientific literature. Research in this area often focuses on related ketones, such as 1,5-Diphenyl-1,3,5-pentanetrione, which serves as a precursor for various heterocyclic systems sigmaaldrich.com.

Involvement in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are powerful tools in organic synthesis for the efficient construction of complex molecules. These reactions often involve the sequential formation of multiple chemical bonds in a single operation. Despite the potential for diols to participate in such reactions, there is no available research that documents the involvement of this compound in either cascade or multicomponent reaction pathways. The literature describes a wide array of substrates and reaction types for these transformations, but this compound is not mentioned among them nih.govresearchgate.netrsc.org.

Enzymatic and Biotransformation Studies Involving 1 Phenylpentane 2,4 Diol

The study of 1-phenylpentane-2,4-diol and its related compounds in enzymatic and biotransformation processes reveals a range of catalytic activities, offering insights into microbial metabolic pathways and the potential for biocatalytic synthesis and modification. Enzymes such as hydrolases, dehydrogenases, and reductases from various microbial sources have been shown to interact with this compound or its precursors, demonstrating diverse catalytic mechanisms and substrate specificities.

Investigation of Biological Activity and Molecular Interactions of 1 Phenylpentane 2,4 Diol

In Vitro Studies of Specific Enzyme Inhibition (e.g., Tyrosinase, Topoisomerase I)

Direct in vitro studies on the inhibition of specific enzymes like tyrosinase and topoisomerase I by 1-phenylpentane-2,4-diol are not extensively documented in publicly available research. However, the inhibitory potential can be inferred from studies on structurally related compounds.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation mdpi.com. Studies on various synthetic and natural compounds containing phenyl and diol moieties have demonstrated significant tyrosinase inhibitory activity. For instance, compounds with a 2,4-dihydroxyphenyl group have shown potent inhibition of mushroom tyrosinase nih.govresearchgate.net. One study identified 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol as a highly potent tyrosinase inhibitor, with an IC50 value significantly lower than the standard inhibitor, kojic acid mdpi.comresearchgate.netdntb.gov.ua. The 2,4-hydroxyl groups on the phenyl ring were found to be crucial for this activity mdpi.comresearchgate.netdntb.gov.ua. Molecular docking simulations suggest that the hydroxyl groups can form hydrogen bonds with key residues in the enzyme's active site, such as Asn260 nih.gov. Given that this compound possesses a phenyl group and two hydroxyl groups, it is plausible that it could also exhibit tyrosinase inhibitory activity, although likely to a different extent than more complex substituted phenols.

Topoisomerase I Inhibition:

Topoisomerase I is an essential enzyme involved in DNA replication and transcription, making it a target for anticancer drugs nii.ac.jpnih.gov. While direct studies on this compound are lacking, research on other diol-containing compounds suggests potential for interaction with topoisomerases. For example, novel bacterial topoisomerase inhibitors have been developed that incorporate diol functionalities nih.govacs.org. These compounds are designed to interact with the DNA gyrase and topoisomerase IV enzymes in bacteria nih.govacs.org. In the context of human topoisomerase I, inhibitors often possess planar aromatic systems that intercalate into the DNA-enzyme complex nii.ac.jpnih.gov. While this compound itself is not a planar intercalator, its phenyl group and hydroxyl moieties could potentially interact with the enzyme or the DNA backbone, although this remains speculative without direct experimental evidence.

Below is a table summarizing the tyrosinase inhibitory activity of some phenyl-containing compounds, providing a comparative context.

Compound NameTarget EnzymeIC50 Value (µM)Key Structural FeaturesReference
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b)Mushroom Tyrosinase0.2 ± 0.012,4-dihydroxyphenyl group, trifluoromethylbenzothiazole mdpi.com
Kojic Acid (Reference)Mushroom Tyrosinase11.0 ± 0.5Pyranone with hydroxyl groups mdpi.com
6-(2,4-dihydroxyphenyl)- mdpi.comresearchgate.netdioxolo[4',5':4,5]benzo[1,2-d]thiazole (9)Mushroom Tyrosinase0.742,4-dihydroxyphenyl group, benzothiazole nih.gov

Analysis of Molecular Binding Mechanisms (e.g., Hydrogen Bonding, Van der Waals Forces)

The molecular interactions of this compound with biological targets are likely governed by a combination of hydrogen bonding and van der Waals forces. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the phenyl group can participate in hydrophobic and π-π stacking interactions.

Hydrogen Bonding:

In silico docking studies of tyrosinase inhibitors with a 2,4-dihydroxyphenyl moiety have highlighted the importance of hydrogen bonds in their mechanism of action nih.gov. The hydroxyl groups on the phenyl ring can form hydrogen bonds with amino acid residues in the active site of tyrosinase, such as asparagine (Asn260) nih.gov. This interaction is crucial for the stable binding and competitive inhibition of the enzyme nih.gov. It is conceivable that the two hydroxyl groups of this compound could engage in similar hydrogen bonding with receptor sites on various enzymes.

Van der Waals and Hydrophobic Interactions:

A summary of potential molecular interactions is presented in the table below:

Type of InteractionInteracting Group on this compoundPotential Interacting Residues in a Protein
Hydrogen Bond (Donor)Hydroxyl groups (-OH)Aspartate, Glutamate, Asparagine, Glutamine
Hydrogen Bond (Acceptor)Hydroxyl groups (-OH)Serine, Threonine, Tyrosine, Asparagine
Hydrophobic/Van der WaalsPhenyl group, Alkane chainAlanine, Valine, Leucine, Isoleucine, Phenylalanine
π-π StackingPhenyl groupPhenylalanine, Tyrosine, Tryptophan

Mechanistic Insights into Biological Response (e.g., Anti-inflammatory Pathways, Antimicrobial Action)

While direct mechanistic studies on this compound are limited, research on related compounds provides insights into potential biological responses.

Anti-inflammatory Pathways:

Studies on diterpenoids have shown that they can suppress cellular nitric oxide (NO) production by inhibiting the expression of inducible nitric oxide synthase (iNOS) nih.gov. These compounds were also found to inhibit the expression of inflammatory cytokines like TNF-α and IL-6 by suppressing the NF-κB and p38 MAPK signaling pathways nih.gov. While these are more complex molecules, the presence of hydroxylated phenyl structures in many anti-inflammatory natural products suggests that this compound could potentially modulate similar pathways, though likely with different potency. For example, some plant extracts containing phenolic compounds have demonstrated anti-inflammatory activity by reducing paw edema in animal models and decreasing levels of IL-6 imist.ma.

Antimicrobial Action:

The antimicrobial activity of diols and phenyl-substituted compounds has been reported. For instance, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown efficacy against antibiotic-resistant Gram-positive bacteria by potentially targeting pathways that have a global effect on bacterial cell function nih.govrsc.org. Metal complexes of phenyl-substituted benzimidazoles have also exhibited antibacterial activity mdpi.com. The proposed mechanism for some simple diols involves the disruption of the bacterial cell membrane due to their hygroscopic nature, leading to cell collapse. It is plausible that this compound could exert antimicrobial effects through a combination of membrane disruption and interaction with specific bacterial enzymes.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

In the context of tyrosinase inhibitors, the position and number of hydroxyl groups on the phenyl ring are critical. As previously mentioned, a 2,4-dihydroxyphenyl group is a common feature in potent tyrosinase inhibitors nih.govresearchgate.net. The addition of other substituents, such as halogens or methoxy (B1213986) groups, can either enhance or diminish the inhibitory effect, highlighting the delicate balance of electronic and steric factors in determining activity nih.gov.

Based on these general principles, a hypothetical SAR for this compound derivatives could be proposed for future investigation:

Hydroxyl Group Position: Altering the positions of the hydroxyl groups on the pentane (B18724) chain could affect the molecule's ability to chelate metal ions in enzyme active sites or form specific hydrogen bonds.

Phenyl Ring Substitution: Introducing electron-withdrawing or electron-donating groups to the phenyl ring would modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.

Alkane Chain Modification: Lengthening, shortening, or introducing branching to the pentane chain would alter the lipophilicity and steric profile of the compound, which could impact cell permeability and binding affinity.

The table below outlines hypothetical modifications and their potential impact on biological activity based on studies of related compounds.

Modification to this compoundPotential Effect on Biological ActivityRationale from Related Compounds
Addition of hydroxyl groups to the phenyl ring (e.g., creating a catechol or resorcinol (B1680541) structure)Could significantly increase tyrosinase inhibitory activity.The 2,4-dihydroxyphenyl moiety is a known pharmacophore for potent tyrosinase inhibitors nih.govresearchgate.net.
Introduction of bulky substituents on the phenyl ringMay decrease antifungal activity.SAR studies on triazole fungicides show that adding a phenyl moiety to the existing phenyl ring reduces efficacy icm.edu.pl.
Varying the length of the alkyl chain between the phenyl group and the diolCould modulate lipophilicity and thereby affect antimicrobial activity and cell penetration.In a series of 4-aminopiperidines, the length of the N-alkyl substituent was critical for antifungal activity nih.gov.
Esterification or etherification of the hydroxyl groupsLikely to reduce or abolish activities that depend on hydrogen bonding, such as tyrosinase inhibition.The free hydroxyl groups are often essential for interaction with the active site of enzymes nih.gov.

Future Directions and Emerging Research Avenues for 1 Phenylpentane 2,4 Diol

Development of Novel Stereoselective Synthesis Methods

The precise control over the stereochemistry of 1-Phenylpentane-2,4-diol is paramount for its application in asymmetric synthesis and pharmacology. While classical methods exist, future research will likely focus on more efficient, sustainable, and highly selective synthetic strategies.

Key areas for development include:

Biocatalysis: The use of enzymes, such as carboligases and alcohol dehydrogenases, offers a promising route to synthesize all possible stereoisomers of diols with high fidelity. researchgate.net This approach, successfully applied to compounds like 1-phenyl-1,2-propanediol, could be adapted for this compound, providing access to specific diastereomers and enantiomers under mild, environmentally friendly conditions. researchgate.net Lipase-mediated kinetic resolution is another powerful enzymatic tool for separating enantiomers, which could be applied to racemic mixtures of this compound or its precursors. researchgate.net

Asymmetric Catalysis: Advanced catalytic systems are expected to play a significant role. For instance, methodologies like the Sharpless asymmetric epoxidation, a key step in the synthesis of the structurally similar (3S, 4R)-5-Phenylpentane-1,3,4-triol, could be tailored to create the chiral centers in this compound with high enantiomeric excess. juniperpublishers.comresearchgate.net Proline-catalyzed reactions and other organocatalytic methods also represent a frontier for establishing the desired stereochemistry early in the synthetic sequence. juniperpublishers.com

Chemoenzymatic Strategies: Combining the selectivity of enzymes with the versatility of chemical synthesis can create highly efficient pathways. A future approach could involve an enzymatic reaction to set a key stereocenter, followed by chemical transformations to complete the carbon skeleton and introduce the second hydroxyl group.

Synthesis StrategyKey FeaturesPotential Application to this compound
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally benign.Direct synthesis of specific enantiomers and diastereomers using engineered enzymes like alcohol dehydrogenases.
Asymmetric Catalysis High enantiomeric excess, broad substrate scope.Use of Sharpless epoxidation or organocatalysts to precisely control the formation of the two chiral centers.
Enzymatic Resolution Separation of racemic mixtures.Lipase-mediated resolution of a racemic precursor to yield enantiomerically pure diol.

Exploration of Untapped Chemical Reactivity

The reactivity of this compound is largely centered around its two hydroxyl groups. Future research will likely explore how these functional groups can be used in novel and sophisticated ways, particularly by leveraging their spatial relationship and potential for selective functionalization.

Polymer Chemistry: Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. Structurally related cyclopentane-1,2-diols have been successfully used as initiators or precatalyst activators for the ring-opening polymerization of monomers like ε-caprolactone. nih.gov This opens a significant avenue for investigating this compound as a chiral monomer to create stereoregular polymers with unique thermal or optical properties, or as a catalyst component in polymerization reactions. nih.gov

Site-Selective Functionalization: Differentiating the two hydroxyl groups in this compound is a synthetic challenge that, if solved, could unlock a vast amount of chemical space. Future work could employ enzyme-catalyzed reactions, which are known for their high regioselectivity, to selectively acylate, phosphorylate, or glycosylate one of the two hydroxyls. nih.govresearchgate.net This would provide access to advanced intermediates for the synthesis of complex molecules.

Synthesis of Heterocycles: The 1,3-diol motif present in the molecule is a valuable precursor for the synthesis of various heterocyclic systems, such as 1,3-dioxanes. By converting the hydroxyl groups into other functionalities, it could also serve as a template for synthesizing novel oxadiazoles or other ring systems of medicinal interest. nih.gov

Advanced Computational Studies and Machine Learning Applications

The integration of computational tools is set to revolutionize the study and application of this compound. In silico methods can accelerate discovery by predicting properties and guiding experimental design, saving significant time and resources.

Conformational and Reactivity Analysis: Molecular modeling and molecular dynamics simulations can provide deep insights into the preferred conformations of the different stereoisomers of this compound. nih.gov This understanding is crucial for explaining the stereochemical outcomes of reactions and for designing more selective synthetic methods. nih.gov Density Functional Theory (DFT) studies can be employed to calculate reaction barriers and elucidate mechanisms, aiding in the optimization of reaction conditions.

Virtual Screening and Drug Design: For exploring biological roles, molecular docking studies can predict the binding affinity of this compound and its derivatives against various biological targets, such as enzymes or receptors. nih.govpensoft.net This approach can identify potential therapeutic applications and prioritize compounds for synthesis and in vitro testing.

Machine Learning (ML): ML algorithms could be trained on existing chemical data to predict novel applications for this compound. This could include predicting its potential as a catalyst, its solubility in different solvents, or its likelihood of exhibiting a specific biological activity. ML models can also optimize synthetic routes by predicting the reaction conditions that would maximize yield and stereoselectivity.

Computational ToolApplication AreaPotential Outcome for this compound
Molecular Dynamics (MD) Synthetic ChemistryUnderstanding reaction intermediates and transition states to improve stereoselective synthesis. nih.gov
Molecular Docking Drug DiscoveryIdentifying potential protein targets and predicting binding modes to guide development of new therapeutic agents. nih.govpensoft.net
Machine Learning (ML) Materials & SynthesisPredicting optimal reaction conditions and screening for novel catalytic or material properties.

Discovery of New Catalytic and Biological Roles

Beyond its role as a synthetic intermediate, this compound has the potential to function directly as a catalyst or a biologically active agent. The presence of chiral centers and hydrogen-bonding functional groups makes it an attractive candidate for these roles.

Asymmetric Catalysis: The diol structure is a common feature in ligands for metal-catalyzed asymmetric reactions. Future research could explore the use of this compound and its derivatives as chiral ligands for transition metals in reactions such as asymmetric hydrogenation or oxidation. Furthermore, its ability to act as a precatalyst activator, as seen with other diols in polymerization, suggests a potential role in initiating or controlling chemical reactions. nih.gov

Pharmacological Activity: The structurally related compound (3S,4R)-5-Phenylpentane-1,3,4-triol shows protective activity against endoplasmic reticulum (ER) stress-dependent cell death, a process implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. juniperpublishers.com This provides a strong rationale for screening this compound for similar neuroprotective effects. Additionally, other phenyl-containing structures have demonstrated antimitotic activity by interacting with microtubules, suggesting a potential, albeit speculative, avenue for anticancer research. nih.gov The discovery of a related compound, (2S, 3S)-4-methyl-1-phenylpentane-2,3-diol, as a natural product from microorganisms hints that this structural motif may be biologically relevant. rsc.org

Integration into Multidisciplinary Research Platforms

The true potential of this compound will be realized through its integration into broader, multidisciplinary research efforts that bridge traditional scientific silos.

Chemical Biology: By attaching fluorescent tags or other probes to selectively functionalized this compound, researchers could create tools to study biological processes in real-time. These probes could be used to investigate the compound's mechanism of action if it is found to have a biological role.

Materials Science and Engineering: The incorporation of this chiral diol into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to new materials for chiral separations, asymmetric catalysis, or gas storage. Its use as a monomer in polymer synthesis, guided by computational predictions, connects synthetic chemistry with materials engineering to design polymers with bespoke properties.

Systems Chemistry: Integrating synthetic, computational, and analytical platforms will enable a holistic approach to discovery. For example, a high-throughput platform could synthesize a library of this compound derivatives, which are then rapidly screened for biological activity using automated assays, with the results feeding back into computational models to design the next generation of compounds. This iterative cycle of design, synthesis, and testing represents the future of molecular science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.